2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline
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Overview
Description
2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both nitrogen and oxygen atoms within its bicyclic framework contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often employs chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the quinoxaline moiety.
8-oxabicyclo[3.2.1]octane: This compound features an oxygen atom in the bicyclic framework but differs in its overall structure and reactivity.
Uniqueness
2-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline is unique due to the presence of both the 8-azabicyclo[3.2.1]octane scaffold and the quinoxaline moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octan-8-yl(quinoxalin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(18-10-5-6-11(18)9-20-8-10)14-7-16-12-3-1-2-4-13(12)17-14/h1-4,7,10-11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFMGTDWFMEXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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